

2-Bromo-6-iodopyridine: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-6-iodopyridine**

Cat. No.: **B1338975**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of **2-bromo-6-iodopyridine** as a versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the differential reactivity of the bromo and iodo substituents, make it a valuable precursor for the synthesis of a wide array of functionalized pyridine derivatives, with significant applications in pharmaceutical and materials science.

Core Compound Properties

2-Bromo-6-iodopyridine is a crystalline solid at room temperature.[\[1\]](#)[\[2\]](#) Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	234111-08-1	[1] [3]
Molecular Formula	C ₅ H ₃ BrIN	[1] [3]
Molecular Weight	283.89 g/mol	[1] [3]
Melting Point	140-144 °C	[1]
Boiling Point	Not available	
Appearance	White to orange to green powder/crystal	[1] [2]
Purity	≥ 98% (GC)	[1]

Spectroscopic Data

While specific ¹H and ¹³C NMR data for **2-bromo-6-iodopyridine** is not readily available in the searched literature, the following table provides data for the closely related precursor, 2-amino-6-bromopyridine, to offer a general understanding of the pyridine ring's spectral characteristics.

Spectrum	Chemical Shift (δ) ppm	Reference(s)
¹ H NMR (of 2-amino-6-bromopyridine)	7.20-7.30 (m, 1H), 6.50-6.60 (m, 1H), 6.35-6.45 (m, 1H), 4.55 (s, 2H)	
¹³ C NMR (of 2-amino-6-bromopyridine)	159.9, 141.6, 140.2, 113.1, 109.8	

Synthesis of 2-Bromo-6-iodopyridine

A common synthetic route to **2-bromo-6-iodopyridine** involves the diazotization of 2-amino-6-bromopyridine followed by a Sandmeyer-type reaction with an iodide source.[\[4\]](#)

Experimental Protocol: Synthesis from 2-Amino-6-bromopyridine

Materials:

- 2-Amino-6-bromopyridine
- Hydroiodic acid (HI)
- Sodium nitrite (NaNO₂)
- Ice
- Sodium hydroxide (NaOH) solution
- Diethyl ether

Procedure:

- Dissolve 2-amino-6-bromopyridine in a cooled aqueous solution of hydroiodic acid.
- Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture while maintaining the temperature below 5 °C with an ice bath.
- Stir the reaction mixture at low temperature for 1-2 hours.
- Slowly warm the reaction to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
- Cool the mixture and neutralize with a sodium hydroxide solution.
- Extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield **2-bromo-6-iodopyridine**.

Reactivity and Applications in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in **2-bromo-6-iodopyridine** is the cornerstone of its utility. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 6-position while leaving the 2-bromo position intact for subsequent transformations.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Versatility of **2-Bromo-6-iodopyridine** in cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between **2-bromo-6-iodopyridine** and various boronic acids or esters.[\[6\]](#)

Experimental Protocol:

- Reagents: **2-Bromo-6-iodopyridine** (1.0 eq.), Arylboronic acid (1.1-1.5 eq.), Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), Base (e.g., K_2CO_3 , 2.0-3.0 eq.).[\[7\]](#)
- Solvent: Degassed solvent mixture (e.g., Dioxane/water, 4:1).[\[7\]](#)
- Procedure:
 - In an inert atmosphere, combine the **2-bromo-6-iodopyridine**, arylboronic acid, and base in a reaction vessel.
 - Add the palladium catalyst.
 - Add the degassed solvent and heat the mixture (e.g., 90-100 °C) with stirring.[\[7\]](#)
 - Monitor the reaction by TLC or LC-MS.
 - Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
 - Dry the organic layer, concentrate, and purify by column chromatography.

Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Approx. Yield (%)	Reference(s)
Pd(PPh ₃) ₄	K ₂ CO ₃	Toluene/H ₂ O	80-100	4-12	85-95	[9]
PdCl ₂ (dppf)	K ₃ PO ₄	Dioxane	90-110	12-16	88-96	[9]
Pd(OAc) ₂ / SPhos	K ₂ CO ₃	Toluene/H ₂ O	100	6-10	90-98	[9]

Stille Coupling

The Stille coupling enables the formation of C-C bonds with organostannane reagents.

Experimental Protocol:

- Reagents: **2-Bromo-6-iodopyridine** (1.0 eq.), Organostannane (1.1-1.2 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
- Solvent: Anhydrous, degassed solvent (e.g., Toluene, DMF).
- Procedure:
 - Under an inert atmosphere, dissolve **2-bromo-6-iodopyridine** and the palladium catalyst in the solvent.
 - Add the organostannane reagent.
 - Heat the reaction mixture (e.g., 80-110 °C) and monitor its progress.
 - After completion, cool the reaction and perform an aqueous workup. The tin byproducts can often be removed by washing with an aqueous KF solution.
 - Extract the product, dry the organic phase, and purify by chromatography.

Catalyst System	Additive	Solvent	Temp (°C)	Time (h)	Approx. Yield (%)	Reference(s)
Pd(PPh ₃) ₄	None	Toluene	90-110	12-24	80-90	[5]
Pd ₂ (dba) ₃ / P(fur) ₃	None	DMF	80	16	>90	
PdCl ₂ (PPh ₃) ₂	CuI	NMP	60	6	85-95	

Sonogashira Coupling

The Sonogashira coupling is utilized to introduce alkyne moieties.

Experimental Protocol:

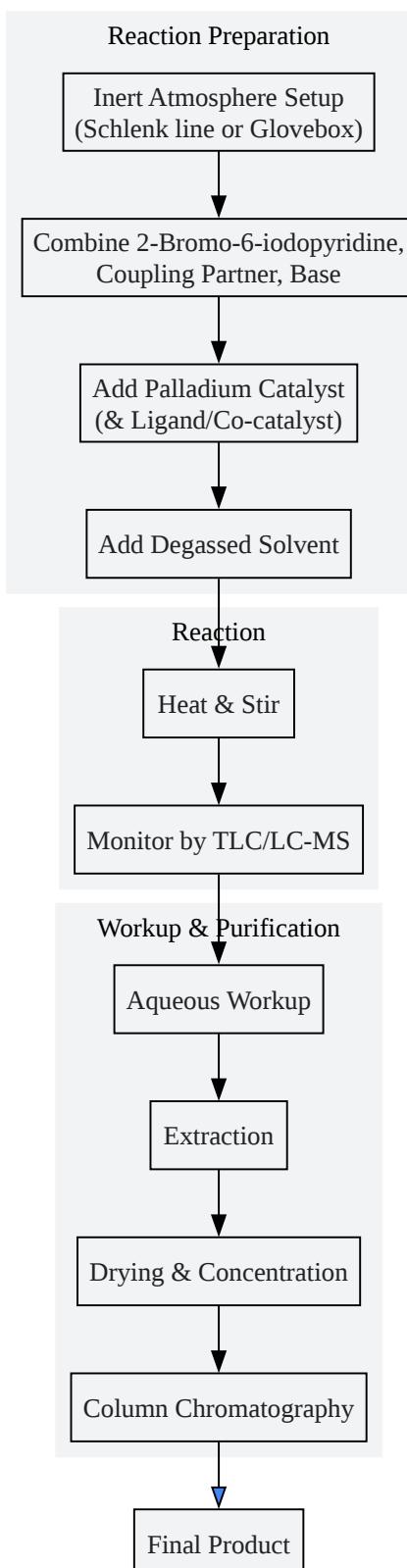
- Reagents: **2-Bromo-6-iodopyridine** (1.0 eq.), Terminal alkyne (1.1-1.5 eq.), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), Copper(I) iodide (CuI, 2-5 mol%), Base (e.g., Et₃N, piperidine).
- Solvent: Anhydrous, degassed solvent (e.g., THF, DMF).
- Procedure:
 - To a flask under an inert atmosphere, add **2-bromo-6-iodopyridine**, the palladium catalyst, and CuI.
 - Add the solvent and the amine base.
 - Add the terminal alkyne and stir the reaction at room temperature or with gentle heating.
 - Monitor the reaction by TLC.
 - Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography.

Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Approx. Yield (%)	Reference(s)
PdCl ₂ (PPh ₃) ₂ / CuI	Et ₃ N	DMF	25-60	4-12	85-95	[5]
Pd(OAc) ₂ / XPhos / Cul	Cs ₂ CO ₃	Dioxane	80	12	90-97	
Pd(P(t-Bu) ₃) ₂ (copper-free)	K ₂ CO ₃	Toluene	100	10	85-94	

Buchwald-Hartwig Amination

This reaction is a key method for the formation of C-N bonds.[8]

Experimental Protocol:


- Reagents: **2-Bromo-6-iodopyridine** (1.0 eq.), Amine (1.1-1.5 eq.), Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., Xantphos, BINAP, 2-4 mol%), Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 eq.).
- Solvent: Anhydrous, degassed solvent (e.g., Toluene, Dioxane).
- Procedure:
 - In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, ligand, and base in a reaction vessel.
 - Add the solvent, followed by **2-bromo-6-iodopyridine** and the amine.
 - Seal the vessel and heat the reaction mixture (e.g., 80-110 °C).
 - Monitor the reaction's progress.

- After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
- Wash the filtrate with water and brine, dry, and concentrate.
- Purify the product by column chromatography.

Catalyst/ Ligand System	Base	Solvent	Temp (°C)	Time (h)	Approx. Yield (%)	Referenc e(s)
Pd ₂ (dba) ₃ / Xantphos	NaOt-Bu	Dioxane	80-110	6-18	80-95	[7]
Pd(OAc) ₂ / BINAP	Cs ₂ CO ₃	Toluene	100	12-24	75-90	
G3-XPhos	K ₃ PO ₄	t-AmylOH	100	8-16	>90	

Experimental Workflow and Synthesis of Bioactive Molecules

The selective functionalization of **2-bromo-6-iodopyridine** opens avenues for the synthesis of complex, polysubstituted pyridines, which are common scaffolds in biologically active molecules.[1][10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-6-iodopyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 2-Bromo-6-iodopyridine | C5H3BrIN | CID 11312130 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Bromo-6-iodopyridine: A Comprehensive Technical Guide for Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1338975#2-bromo-6-iodopyridine-as-a-building-block-in-organic-synthesis\]](https://www.benchchem.com/product/b1338975#2-bromo-6-iodopyridine-as-a-building-block-in-organic-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com